1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene

Catalog No.
S13653769
CAS No.
M.F
C10H11ClO2S
M. Wt
230.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzen...

Product Name

1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-2-methylsulfonylbenzene

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

InChI

InChI=1S/C10H11ClO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3

InChI Key

PSRIIRBHMNFIGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)CCl

1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene is a synthetic organic compound characterized by its distinctive structure, which includes a benzene ring substituted with a methanesulfonyl group and a chloropropenyl side chain. The molecular formula for this compound is C₁₁H₁₃ClO₂S, and it has a molecular weight of approximately 248.74 g/mol. The presence of the methanesulfonyl group contributes to its potential reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

Typical of compounds containing both alkenes and sulfonyl groups. Notable reactions include:

  • Nucleophilic Substitution: The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Addition: The double bond in the chloropropenyl moiety can participate in electrophilic addition reactions, where electrophiles can add across the double bond.
  • Oxidation Reactions: The presence of the sulfonyl group may allow for oxidation reactions, potentially leading to sulfone derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Several synthetic routes can be employed to produce 1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene:

  • Alkylation Reactions: Starting from 2-methanesulfonylphenol, alkylation with appropriate chloropropene derivatives can yield the target compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the formation of carbon-carbon bonds necessary for constructing the chloropropenyl side chain.
  • Electrophilic Aromatic Substitution: The introduction of the methanesulfonyl group onto the benzene ring can be achieved through electrophilic aromatic substitution techniques.

These methods offer diverse strategies for synthesizing this compound, allowing for modifications that could enhance yield or purity.

1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemistry: Its structural features may confer herbicidal or pesticidal properties, warranting exploration in agrochemical formulations.
  • Material Science: The compound could be utilized in developing novel materials with specific chemical properties due to its unique functional groups.

Interaction studies are crucial for understanding how 1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene interacts with biological systems. Preliminary studies could focus on:

  • Protein Binding: Investigating how well the compound binds to target proteins or enzymes could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems will aid in predicting its efficacy and safety profiles.
  • Synergistic Effects: Exploring interactions with other compounds may reveal synergistic effects that enhance its biological activity.

These studies are essential for assessing the therapeutic potential of this compound.

Several compounds share structural similarities with 1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-MethanesulfonylphenolC₇H₈O₃SContains a methanesulfonyl group; lacks alkene
3-Chloro-1-propeneC₃H₅ClSimple chlorinated alkene; no sulfonyl group
4-MethylbenzenesulfonamideC₇H₉N₁O₂SContains sulfonamide functionality; similar reactivity
Benzothiazole sulfonamideC₇H₆N₂O₂SContains both sulfur and nitrogen; used in pharmaceuticals

Uniqueness

What sets 1-(3-Chloroprop-1-en-2-yl)-2-methanesulfonylbenzene apart from these compounds is its unique combination of a methanesulfonyl group with an allylic halide structure. This combination may lead to distinct reactivity patterns and biological activities that are not present in simpler derivatives or those lacking the dual functional groups.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

230.0168285 g/mol

Monoisotopic Mass

230.0168285 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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